molecular formula C7H10N2O2S B1449612 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 68087-13-8

6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one

Cat. No. B1449612
CAS RN: 68087-13-8
M. Wt: 186.23 g/mol
InChI Key: OWIFCBBLFPQMSJ-UHFFFAOYSA-N
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Description

Pyrimidinones, such as 3H-pyrimidin-4-ones, are a class of organic compounds characterized by a pyrimidine core structure. They are often highly functionalized and can have various substituents .


Synthesis Analysis

The synthesis of 3H-pyrimidin-4-ones often involves the use of readily available α-substituted β-ketoesters. These are transformed into the corresponding acyl enamines, which are then cyclized to give 6H-1,3-oxazin-6-ones. These reactive intermediates are then converted into highly functionalized pyrimidinones by treatment with an appropriate primary amine .


Chemical Reactions Analysis

The chemical reactions involving pyrimidinones can vary widely depending on their specific structures and the conditions under which the reactions are carried out. The synthesis process described above involves several key reactions, including the formation of acyl enamines and the cyclization to form 6H-1,3-oxazin-6-ones .

Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups, such as the methoxymethyl and methylthio groups, are versatile handles that can be manipulated through various chemical reactions. For instance, the methoxymethyl group can be converted into other functional groups or serve as a protecting group during synthesis .

Medicinal Chemistry

In medicinal chemistry, the pyrimidin-4(3H)-one core is a crucial scaffold found in numerous pharmaceutical agents. The specific substitutions on the compound, like the methylthio group, can be modified to produce derivatives with potential biological activity. This makes it a valuable starting material for drug discovery and development .

Agricultural Chemistry

Compounds with the pyrimidin-4(3H)-one structure have been explored for their use in agriculture, particularly as herbicides and fungicides. The presence of the methoxymethyl and methylthio groups could enhance the compound’s activity against various plant pathogens, contributing to crop protection strategies .

Material Science

In material science, the compound’s molecular structure could be utilized in the design of novel materials. For example, its incorporation into polymers or coatings could impart unique properties such as increased thermal stability or resistance to degradation .

Catalysis

The compound might act as a ligand for metal catalysts used in various chemical reactions. The ability to donate electrons through the oxygen and sulfur atoms could stabilize metal centers and influence the catalytic activity, potentially leading to more efficient industrial processes .

Analytical Chemistry

As an analytical standard, this compound can be used to calibrate instruments or as a reference material in the quantification of related substances. Its well-defined structure and stability under specific conditions make it suitable for high-precision measurements .

Environmental Science

In environmental science, the compound could be studied for its degradation products and their impact on ecosystems. Understanding its breakdown pathways can inform the assessment of potential environmental risks associated with its use .

Chemical Education

Lastly, the compound can be used in educational settings to teach advanced organic chemistry concepts. Its synthesis and reactivity can be case studies for students learning about functional group transformations and molecular design .

properties

IUPAC Name

4-(methoxymethyl)-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-11-4-5-3-6(10)9-7(8-5)12-2/h3H,4H2,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIFCBBLFPQMSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)NC(=N1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369630
Record name 6-(Methoxymethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731083
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one

CAS RN

68087-13-8
Record name 6-(Methoxymethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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